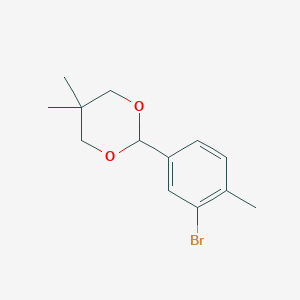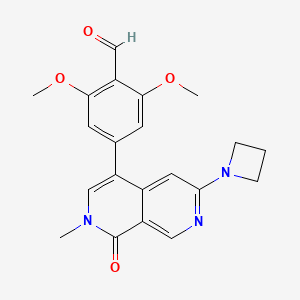![molecular formula C11H21NO4S B12519188 N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-48-9](/img/structure/B12519188.png)
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine is a chemical compound that belongs to the family of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, along with a hydroxyhexyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxyhexyl side chain. One common method involves the use of acetic anhydride as the acetylating agent under mild conditions. The hydroxyhexyl side chain can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydroxyhexyl side chain is introduced through controlled nucleophilic substitution reactions, followed by purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or tosylates are commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and detoxification processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may participate in detoxification processes by conjugating with harmful substances and facilitating their excretion from the body.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-S-[(3S)-1-hydroxyhexyl]-L-cysteine: Similar structure but with variations in the side chain.
特性
CAS番号 |
656822-48-9 |
|---|---|
分子式 |
C11H21NO4S |
分子量 |
263.36 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h9-10,13H,3-7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
InChIキー |
WCYJIBNYAWZKPO-UWVGGRQHSA-N |
異性体SMILES |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CCCC(CCO)SCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)
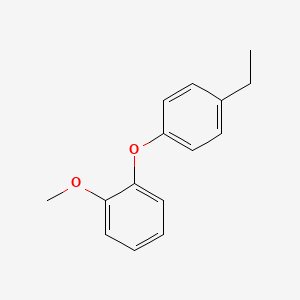
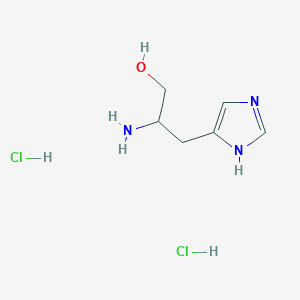
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
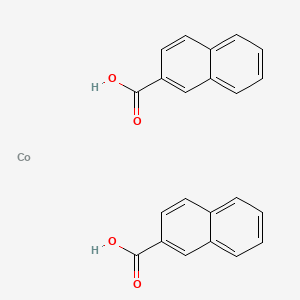
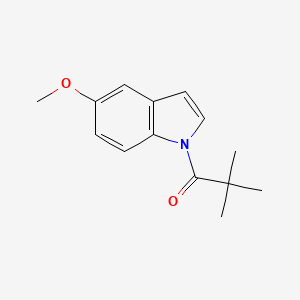

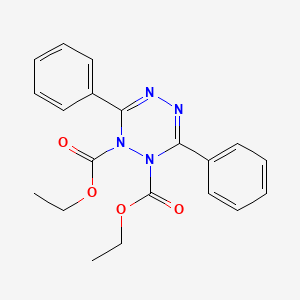

![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
